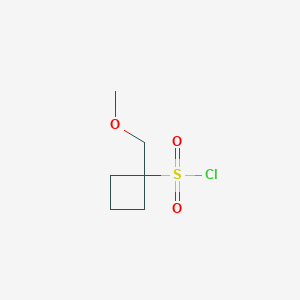

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-5-6(3-2-4-6)11(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCKNFCJDWFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138278-39-2 | |

| Record name | 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane with methoxymethyl chloride in the presence of a sulfonyl chloride reagent. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted cyclobutane derivatives .

Scientific Research Applications

Overview

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride has the molecular formula C6H11ClO3S and belongs to the class of sulfonyl chlorides. It is primarily utilized as a versatile reagent in organic synthesis and has implications in biochemical research.

Preparation Techniques

The synthesis of this compound typically involves:

- Reagents : Cyclobutane reacts with methoxymethyl chloride in the presence of a sulfonyl chloride reagent.

- Conditions : The reaction occurs under controlled conditions with suitable solvents and catalysts to enhance yield and purity.

Industrial Production

In industrial settings, the compound can be produced on a large scale through optimized reaction conditions, often involving distillation and recrystallization for purification.

Chemical Reactions and Mechanism of Action

This compound participates in several chemical reactions:

- Substitution Reactions : It can engage in nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation and reduction under specific conditions.

The mechanism of action involves its reactivity as a sulfonyl chloride, forming sulfonamide or sulfonate derivatives upon reaction with nucleophiles.

Chemistry

In organic synthesis, this compound serves as a reagent for preparing various compounds. Its ability to facilitate substitution reactions makes it valuable for synthesizing complex organic molecules.

Biology

This compound has potential applications in biochemical studies, particularly in investigating enzyme interactions and biological processes. Its reactivity allows for modifications of biomolecules, which can aid in understanding enzyme mechanisms or developing new biochemical assays.

Industry

In the industrial sector, it is utilized in producing specialty chemicals and materials. Its role as an intermediate in chemical manufacturing processes highlights its importance in developing new products.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Activity : Research indicates that compounds derived from sulfonyl chlorides exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives containing similar structures have shown selective toxicity towards cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound's ability to modify biomolecules makes it a candidate for studying enzyme inhibition mechanisms. Inhibitors developed from sulfonyl chlorides have been investigated for their potential to treat cancers associated with lysine-specific demethylase-1 (LSD1), highlighting their therapeutic relevance .

- Synthesis of Complex Molecules : The compound has been employed in synthetic pathways to create complex organic structures, demonstrating its utility in advanced organic chemistry applications .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

(1-Ethoxycyclobutyl)methanesulfonyl Chloride

- Substituent : Ethoxy (OCH2CH3) at the cyclobutane ring.

- Molecular Formula : C7H13ClO3S vs. C6H11ClO3S (target compound).

- Impact : The ethoxy group is less sterically bulky than methoxymethyl (CH2OCH3) but may confer similar electron-donating effects. The additional carbon in ethoxy increases molar mass (212.69 g/mol vs. ~198.65 g/mol estimated for the target) .

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

- Core Structure : Aromatic benzene ring vs. strained cyclobutane.

- Substituent : Chloropentanamido group introduces both halogen and amide functionalities.

- Impact: The planar benzene ring reduces steric hindrance but alters electronic properties compared to the non-aromatic cyclobutane. This compound is highlighted for versatility in pharmaceutical and material science research .

Physicochemical Properties

Notes:

- The ethoxy analog’s higher predicted boiling point (281.4°C) suggests stronger intermolecular forces, possibly due to increased molar mass .

Research Findings

- Cyclobutane Derivatives: Cyclobutane rings enhance conformational rigidity, which can improve binding affinity in drug candidates.

- Synthetic Challenges: The steric strain of cyclobutane may complicate purification, as seen in the ethyl acetate recrystallization of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride .

Biological Activity

1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutane structure and the presence of a methoxymethyl group, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : CHClOS

- CAS Number : 2138278-39-2

- Molecular Weight : 194.67 g/mol

The biological activity of this compound primarily arises from its ability to act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to the inhibition of specific enzymes or receptors, potentially affecting various signaling pathways.

Potential Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases, which play a critical role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth.

- Antimicrobial Activity : The sulfonyl chloride moiety may interact with bacterial enzymes, leading to antimicrobial effects.

Biological Activity Studies

Several studies have explored the biological activity of compounds related to or derived from this compound. Below are summarized findings from relevant research:

Case Studies

- Anticancer Activity : A study examined a series of sulfonyl chlorides, including derivatives of cyclobutane, demonstrating significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through kinase inhibition.

- Neuropharmacological Applications : Research on related compounds indicated potential benefits in treating anxiety disorders by modulating NMDA receptor activity, suggesting that similar mechanisms might be applicable to this compound .

- Antimicrobial Studies : In vitro tests showed that sulfonyl chlorides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, and how does its cyclobutane ring influence reactivity?

- Methodology : Synthesis typically involves sulfonylation of a cyclobutane precursor. The strained cyclobutane ring increases electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution reactions. Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC or NMR to confirm intermediate formation .

- Structural Insight : The methoxymethyl group introduces steric hindrance, which may slow reactions compared to less-substituted sulfonyl chlorides (e.g., benzene sulfonyl chloride). Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to balance reactivity and stability .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and decomposition. Use PPE (gloves, goggles) and work in a fume hood due to its corrosive and toxic nature .

- Decomposition Risks : Hydrolysis generates HCl and sulfonic acid byproducts. Test purity via FTIR (peak at ~1370 cm⁻¹ for S=O) and Karl Fischer titration for moisture content before use .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions with this sulfonyl chloride?

- Reactivity Analysis : The sulfonyl chloride group acts as a strong electrophile. Density Functional Theory (DFT) studies suggest that the cyclobutane ring’s strain increases electron-withdrawing effects, directing nucleophiles (e.g., amines, alcohols) to the sulfur center. Compare kinetic data with analogs (e.g., camphorsulfonyl chloride) to quantify ring strain’s contribution .

- Experimental Design : Perform competitive reactions with substituted amines (e.g., aniline vs. cyclohexylamine) in dichloromethane. Monitor via HPLC-MS to determine rate constants and correlate with nucleophile basicity/steric effects .

Q. How does the methoxymethyl substituent impact the compound’s stability under acidic or basic conditions?

- Degradation Studies : Under acidic conditions (pH < 3), the methoxymethyl group undergoes hydrolysis to form formaldehyde and a secondary alcohol, destabilizing the sulfonyl chloride. Under basic conditions (pH > 10), the sulfonyl chloride hydrolyzes rapidly to sulfonate. Use buffered solutions (pH 5–7) for reactions requiring prolonged stability .

- Data Contradiction : While emphasizes hydrolysis risks, notes that steric shielding from the methoxymethyl group may delay degradation. Resolve this by conducting pH-dependent stability assays with LC-MS quantification .

Q. What strategies are effective for introducing this sulfonyl chloride into peptide or polymer backbones?

- Bioconjugation Applications : Use it as a sulfonating agent for cysteine residues in peptides. Optimize pH (6.5–7.5) to balance sulfonyl chloride reactivity and thiol nucleophilicity. Confirm conjugation efficiency via MALDI-TOF or ESI-MS .

- Polymer Functionalization : Incorporate into block copolymers via nucleophilic aromatic substitution. For example, react with poly(ethylene glycol)-amine to generate sulfonamide-linked amphiphiles. Characterize via GPC and DSC to assess molecular weight and thermal stability .

Data Contradiction and Resolution

Q. Discrepancies in reported reactivity with aromatic vs. aliphatic amines: How to reconcile?

- Conflict : suggests aliphatic amines react faster due to higher nucleophilicity, while implies steric hindrance from the methoxymethyl group may favor aromatic amines.

- Resolution : Design a kinetic study comparing reaction rates of benzylamine and n-hexylamine under identical conditions. Use stopped-flow UV-Vis spectroscopy to track sulfonamide formation and identify dominant factors (electronic vs. steric) .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.